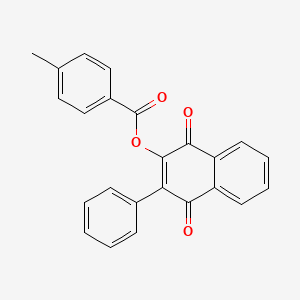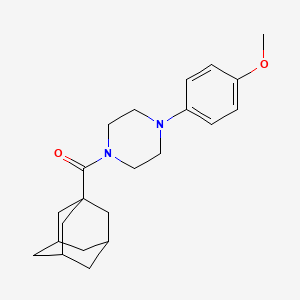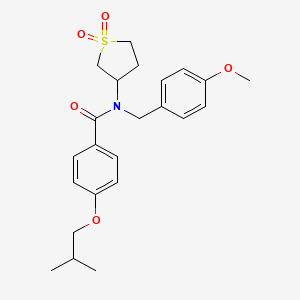![molecular formula C20H21ClN2O3S B11598469 (5Z)-5-[3-chloro-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-3-cyclohexyl-2-thioxoimidazolidin-4-one](/img/structure/B11598469.png)
(5Z)-5-[3-chloro-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-3-cyclohexyl-2-thioxoimidazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5Z)-5-{[3-CHLORO-5-METHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-3-CYCLOHEXYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is a complex organic compound characterized by its unique structure, which includes a chlorinated methoxyphenyl group, a propynyl ether linkage, and a cyclohexyl-substituted imidazolidinone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[3-CHLORO-5-METHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-3-CYCLOHEXYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE typically involves multiple steps, starting with the preparation of the key intermediates. The process may include:
Formation of the Chlorinated Methoxyphenyl Intermediate:
Cyclohexyl Substitution: The cyclohexyl group is introduced through a substitution reaction, often using cyclohexyl halides under basic conditions.
Imidazolidinone Core Formation: The final step involves the cyclization of the intermediates to form the imidazolidinone core, typically under acidic or basic conditions, depending on the specific synthetic route.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(5Z)-5-{[3-CHLORO-5-METHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-3-CYCLOHEXYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chlorinated methoxyphenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Wissenschaftliche Forschungsanwendungen
(5Z)-5-{[3-CHLORO-5-METHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-3-CYCLOHEXYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (5Z)-5-{[3-CHLORO-5-METHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-3-CYCLOHEXYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Signal Transduction: Influencing intracellular signaling pathways that regulate various cellular processes.
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
Molekularformel |
C20H21ClN2O3S |
|---|---|
Molekulargewicht |
404.9 g/mol |
IUPAC-Name |
(5Z)-5-[(3-chloro-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]-3-cyclohexyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C20H21ClN2O3S/c1-3-9-26-18-15(21)10-13(12-17(18)25-2)11-16-19(24)23(20(27)22-16)14-7-5-4-6-8-14/h1,10-12,14H,4-9H2,2H3,(H,22,27)/b16-11- |
InChI-Schlüssel |
KDOXPHCGOFKIQW-WJDWOHSUSA-N |
Isomerische SMILES |
COC1=C(C(=CC(=C1)/C=C\2/C(=O)N(C(=S)N2)C3CCCCC3)Cl)OCC#C |
Kanonische SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)N(C(=S)N2)C3CCCCC3)Cl)OCC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(dimethylamino)methyl]-N'-[(E)-furan-2-ylmethylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11598396.png)
![(2E)-2-[4-(hexyloxy)-3-methoxybenzylidene]-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11598400.png)
![12,12-dimethyl-5-(2-methylpropylsulfanyl)-4-phenyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11598411.png)
![(5Z)-5-[3-ethoxy-4-(2-methylpropoxy)benzylidene]-3-propyl-2-thioxoimidazolidin-4-one](/img/structure/B11598424.png)


![(5Z)-3-cyclohexyl-1-methyl-5-[4-(propan-2-yl)benzylidene]-2-thioxoimidazolidin-4-one](/img/structure/B11598446.png)
![1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-4-(4-chloro-2-methylphenoxy)butan-1-one](/img/structure/B11598447.png)
![N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-2-(4-fluorophenoxy)acetamide](/img/structure/B11598454.png)

![Ethyl 4-{2-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazin-1-YL]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-amido}benzoate](/img/structure/B11598482.png)

![(2Z)-2-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11598487.png)
![(5Z)-2-(4-tert-butylphenyl)-5-(2,4-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11598491.png)
